Protein kinase inhibitor peptide

描述

Significance of Protein Kinase Regulation in Cellular Processes and Biological Systems Research

Protein kinases are a major family of enzymes that orchestrate the majority of cellular pathways by catalyzing the phosphorylation of proteins. nih.govexcedr.com This process, where a phosphate (B84403) group is transferred from a donor molecule like ATP to specific amino acids on a protein, acts as a molecular switch that modifies the protein's conformation and function. nih.govexcedr.comlongdom.org This reversible regulatory mechanism is central to virtually all aspects of cell biology. nih.govnih.govnih.gov

The regulation of cellular functions by protein kinases is extensive and includes:

Signal Transduction: Kinases are critical components of signal transduction cascades, where they relay signals from the cell surface to the nucleus, amplifying them to generate a specific cellular response. nih.govexcedr.comaatbio.com

Cell Cycle and Proliferation: Cyclin-dependent kinases (CDKs) are key regulators that control the progression of the cell cycle. aatbio.com Errors in their activity can lead to uncontrolled cell division. aatbio.com

Metabolism: Protein kinases regulate metabolic pathways, such as glucose and lipid metabolism, by activating or inhibiting key enzymes. aatbio.comnumberanalytics.com For example, Protein Kinase A (PKA) influences glycolysis and gluconeogenesis. numberanalytics.com

Gene Expression: By phosphorylating transcription factors, kinases can either activate or inhibit their activity, thereby directly influencing which genes are expressed. aatbio.com

Apoptosis and Cell Survival: Kinase pathways, such as the PI3K/AKT/mTOR pathway, are crucial for regulating cell survival and programmed cell death (apoptosis). aatbio.com

Given their pervasive role, the aberrant activity of protein kinases—whether through hyperactivity, malfunction, or overexpression—is implicated in a wide range of human diseases, including cancer, diabetes, inflammation, and neurodegenerative disorders. nih.govnih.govresearchgate.netresearchgate.net Consequently, the human genome encodes approximately 568 protein kinases, making them a major focus of biological systems research and a significant class of targets for therapeutic development. nih.govexcedr.com Understanding how to precisely control kinase activity is essential for both dissecting complex biological processes and devising new disease treatments. nih.gov

Overview of Peptide-Based Strategies for Modulating Protein Kinase Activity

Peptides have emerged as powerful and selective tools for modulating protein kinase activity. nih.govresearchgate.netholublab.com Unlike small-molecule inhibitors that often target the highly conserved ATP-binding site across the kinome and can suffer from a lack of specificity, peptides can be designed to mimic natural interaction motifs, offering a more targeted approach. nih.govholublab.com This allows them to achieve inhibition by blocking phosphorylation directly or by disrupting essential protein-protein interactions. nih.gov

Several peptide-based strategies are employed in research to inhibit protein kinases:

Substrate-Mimetic Peptides: These peptides are designed to resemble the amino acid sequence of a kinase's natural substrate. They act as competitive inhibitors by binding to the kinase's active site, thereby preventing the phosphorylation of the actual substrate. nih.gov

Pseudosubstrate Inhibitors: Many protein kinases are regulated by their own autoinhibitory domains, known as pseudosubstrates, which are structurally similar to the substrate but lack the phosphorylatable residue. holublab.com Peptides derived from these pseudosubstrate sequences can act as potent and specific inhibitors by locking the kinase in an inactive state. holublab.commdpi.com The well-characterized Protein Kinase Inhibitor peptide (PKI) is a prime example, serving as a natural pseudosubstrate inhibitor of Protein Kinase A (PKA). nih.gov

Docking Site Blockers: Protein kinases often have docking sites, distinct from the active site, that bind to their substrates or other regulatory proteins. nih.govphysiology.org Peptides that mimic these docking motifs can disrupt the formation of these crucial protein-protein interactions, thereby preventing efficient phosphorylation without directly competing with ATP or the substrate at the catalytic site. physiology.orgfrontiersin.org

Structure-Mimetic Peptides: This approach involves designing a peptide that mimics a specific structural segment of the target kinase itself. nih.gov For instance, a peptide corresponding to a conserved region within the kinase domain of mitogen-activated protein kinases (MAPKs) has been shown to be an effective inhibitor of the pathway. nih.gov

These peptide-based inhibitors are invaluable as chemical genetics tools to investigate the specific roles of individual kinases in complex signaling networks. nih.govholublab.com To improve their utility in live-cell studies, these peptides are often modified with cell-penetrating sequences or by other chemical means to facilitate their entry into cells. nih.govfrontiersin.orgrsc.org

Research Findings on Protein Kinase Inhibitor Peptides

Detailed studies have characterized the efficacy and specificity of various protein kinase inhibitor peptides. For example, research on different peptide fragments of the endogenous Protein Kinase Inhibitor (PKI) has determined their relative potencies for inhibiting Protein Kinase A (PKA).

| Peptide Inhibitor | Target Kinase | Ki (nM) | IC50 (nM) | Notes |

| PKI-(6-22)-amide | PKA | 7.4 | 8.4 | A widely used, potent inhibitor of PKA. nih.govfrontiersin.org It has been shown to be more specific than small-molecule inhibitors like H89 and KT 5720. frontiersin.org |

| PKI-(5-24)-amide | PKA | 19 | 22 | Demonstrates high potency for PKA inhibition. nih.gov |

| PKI-(14-24)-amide | PKA | 340 | 380 | Shows lower potency compared to other PKI fragments. nih.gov |

| RHDF1-derived peptide | ERK2, p38 | - | - | A 15-amino-acid peptide that binds to the docking groove of MAP kinases, inhibiting protein-protein interactions. frontiersin.org |

| PKCα₁₉₋₃₆ | PKC | - | - | A pseudosubstrate peptide inhibitor for Protein Kinase C. mdpi.com |

Data sourced from references nih.govmdpi.comfrontiersin.orgfrontiersin.org. Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration.

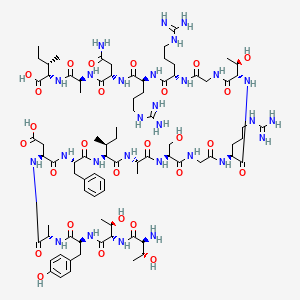

Structure

2D Structure

属性

CAS 编号 |

128022-93-5 |

|---|---|

分子式 |

C84H136N28O27 |

分子量 |

1970.2 g/mol |

IUPAC 名称 |

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C84H136N28O27/c1-11-38(3)62(109-76(133)53(31-46-19-14-13-15-20-46)105-75(132)55(34-60(121)122)104-66(123)40(5)98-73(130)52(32-47-24-26-48(117)27-25-47)107-80(137)65(45(10)116)112-77(134)61(86)43(8)114)79(136)100-41(6)67(124)108-56(37-113)69(126)96-35-58(119)102-50(22-17-29-94-83(89)90)72(129)111-64(44(9)115)78(135)97-36-59(120)101-49(21-16-28-93-82(87)88)70(127)103-51(23-18-30-95-84(91)92)71(128)106-54(33-57(85)118)74(131)99-42(7)68(125)110-63(81(138)139)39(4)12-2/h13-15,19-20,24-27,38-45,49-56,61-65,113-117H,11-12,16-18,21-23,28-37,86H2,1-10H3,(H2,85,118)(H,96,126)(H,97,135)(H,98,130)(H,99,131)(H,100,136)(H,101,120)(H,102,119)(H,103,127)(H,104,123)(H,105,132)(H,106,128)(H,107,137)(H,108,124)(H,109,133)(H,110,125)(H,111,129)(H,112,134)(H,121,122)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t38-,39-,40-,41-,42-,43+,44+,45+,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-/m0/s1 |

InChI 键 |

ZLKNTGQAQQSIFV-HQAKDUOCSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N |

规范 SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |

外观 |

Solid powder |

其他CAS编号 |

128022-93-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

TTYADFIASGRTGRRNAI |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Protein kinase inhibitor peptide; PKIP; |

产品来源 |

United States |

Classification and Diversity of Protein Kinase Inhibitor Peptides

Endogenous Protein Kinase Inhibitor Peptides

Endogenous peptides are integral to the natural regulation of kinase signaling pathways. They originate from various sources within the cell, including dedicated inhibitor proteins and domains within kinases themselves or their interacting partners.

Pseudosequestration Domain-Derived Peptides

Many protein kinases are held in an inactive state by autoinhibitory regions known as pseudosubstrate domains. holublab.com These domains feature an amino acid sequence that resembles the kinase's actual substrate but lacks the phosphorylatable residue (like serine, threonine, or tyrosine). By occupying the active site, the pseudosubstrate sequence effectively blocks access to true substrates, thus inhibiting kinase activity. nih.govnih.gov Peptides derived from these pseudosubstrate sequences are powerful and specific inhibitors.

Protein Kinase Inhibitor (PKI) of PKA: The heat-stable Protein Kinase Inhibitor (PKI) is a classic example of a pseudosubstrate inhibitor. nih.govnih.gov It is an endogenous peptide that potently and specifically inhibits cAMP-dependent protein kinase (PKA). nih.govnih.gov PKI contains a pseudosubstrate sequence at its N-terminus that binds with high affinity to the catalytic subunit of PKA, preventing it from phosphorylating its substrates. nih.govnih.gov There are several isoforms of PKI, including PKIα, PKIβ, and PKIγ, which are expressed in various tissues. medchemexpress.com Beyond just inhibiting catalysis, PKI also contains a nuclear export signal that actively transports the PKA catalytic subunit out of the nucleus, further regulating its function. nih.govmedchemexpress.com

PKC Pseudo-substrate Sequences: Protein Kinase C (PKC) isozymes are also regulated by pseudosubstrate domains. Synthetic peptides that correspond to these pseudosubstrate regions can act as selective, reversible, and competitive inhibitors of PKC activity. caymanchem.com For example, the PKCζ pseudosubstrate inhibitor is a synthetic peptide derived from the pseudosubstrate domain of the atypical PKCζ isoform. caymanchem.comanaspec.com This peptide, also known as ZIP, was initially used to study the specific functions of PKCζ but has since been shown to interact with other PKC isoforms as well, including conventional and novel PKCs. anaspec.comnih.govnih.gov

| Peptide Type | Target Kinase | Mechanism of Action | Example |

| Pseudosubstrate-Derived | PKA | Competitively binds to the catalytic subunit's active site. nih.govnih.gov | Protein Kinase Inhibitor (PKI) |

| Pseudosubstrate-Derived | PKCζ | Competitively inhibits PKCζ activity. caymanchem.com | PKCζ pseudosubstrate inhibitor (ZIP) |

A-Kinase Anchoring Protein (AKAP)-Derived Peptides

The spatial and temporal regulation of PKA signaling is critically dependent on A-Kinase Anchoring Proteins (AKAPs). scbt.comnih.gov These scaffold proteins tether the inactive PKA holoenzyme (composed of two regulatory and two catalytic subunits) to specific subcellular locations, such as the plasma membrane or mitochondria. nih.govscbt.com This localization ensures that PKA is positioned near its intended substrates, allowing for precise signal transduction upon activation by cAMP. scbt.com AKAPs bind to the dimerization/docking domain of PKA's regulatory (R) subunits via a characteristic amphipathic α-helix. nih.gov Peptides derived from this helical docking domain can act as inhibitors by disrupting the crucial PKA-AKAP interaction, thereby disorganizing these signaling complexes and altering downstream cellular events. scbt.comgoogle.com

| Peptide Type | Target Interaction | Mechanism of Action |

| AKAP-Derived | PKA-AKAP | Disrupts the anchoring of PKA to specific subcellular locations. scbt.com |

Docking Motif-Derived Peptides

Distinct from the active site, many kinases possess secondary binding sites, or "docking grooves," that recognize short linear motifs on substrates, activating kinases, or phosphatases. nih.govresearchgate.netbuenoscience.org These docking interactions are essential for signaling specificity and efficiency. nih.govfrontiersin.org Peptides that mimic these docking motifs can act as highly selective inhibitors by blocking these protein-protein interactions without interfering with the ATP-binding or catalytic sites. holublab.comnih.gov

MAPK Docking Groove Inhibitors: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade relies heavily on docking interactions. holublab.com All MAPKs, including ERK and p38, have a docking groove that binds to motifs on their partner proteins. nih.govresearchgate.net Peptides derived from these motifs can effectively inhibit MAPK signaling. nih.govfrontiersin.org For example, a 12-amino-acid peptide from the N-terminus of the MAPK activator, MEK1, was shown to inhibit the activation of its downstream target, ERK. nih.govfrontiersin.org Similarly, peptides based on a sequence from the RHDF1 protein have been developed as inhibitors of ERK2 and p38. nih.govnih.gov

PIFtide: Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates numerous other kinases involved in cell growth and survival. biosyn.com PDK1 has an allosteric docking site called the "PIF pocket," which recruits substrates for phosphorylation. biosyn.compnas.org PIFtide is a synthetic peptide derived from the hydrophobic motif of the protein kinase PRK2. biosyn.compnas.org It binds specifically and with high affinity to the PIF pocket, acting as a competitive inhibitor that disrupts the recruitment and phosphorylation of full-length PDK1 substrates such as S6K and SGK. pnas.orgnih.gov

| Peptide Type | Target Kinase | Target Site | Example |

| Docking Motif-Derived | MAPK (e.g., ERK, p38) | Docking groove nih.govportlandpress.com | MEK1-derived peptides, RHDF1-derived peptides |

| Docking Motif-Derived | PDK1 | PIF pocket biosyn.compnas.org | PIFtide |

Other Naturally Occurring Regulatory Peptides

Beyond well-defined pseudosubstrates and docking motifs, the cell utilizes a broader array of peptide sequences derived from various protein interaction domains to regulate kinase activity. nih.gov These short, naturally occurring sequences are the basis for rationally designed peptide regulators that can specifically block the association between a kinase and its partner proteins, such as anchoring proteins or substrates. nih.govkvinzo.com These peptides, often 6-10 amino acids in length, can be highly selective and effective modulators of kinase function by targeting protein-protein interaction sites that are distinct from the catalytic domain. nih.gov This strategy allows for the fine-tuning of specific kinase functions without globally inhibiting the enzyme's catalytic activity.

Engineered and Synthetic Protein Kinase Inhibitor Peptides

Building upon the principles of endogenous peptide inhibitors, researchers have developed a vast array of engineered and synthetic peptides. These molecules are often designed to have improved properties, such as enhanced stability, cell permeability, and target affinity, making them valuable tools for research and potential therapeutics. holublab.comrsc.org

Linear Peptide Inhibitors

The development of synthetic linear peptides as kinase inhibitors is a well-established field. holublab.com These peptides are typically designed to mimic natural motifs that regulate kinase activity, such as substrate-binding sequences or protein-protein interaction domains. holublab.comnih.gov

Synthetic PKI Analogues: Synthetic versions of the endogenous PKA inhibitor, PKI, have been widely used to study PKA function. nih.govacs.org One such example is PKI(5-24), a 20-residue peptide that corresponds to the active inhibitory region of the natural protein. medchemexpress.com It is a potent and competitive inhibitor of PKA, with a Ki value in the low nanomolar range. medchemexpress.com

Optimized Docking Groove Inhibitors: Synthetic peptides targeting the MAPK docking groove have been engineered for improved characteristics. nih.govfrontiersin.org For instance, a 15-amino-acid peptide from the RHDF1 protein was systematically modified to reduce its size and enhance its cellular uptake, all while maintaining or even improving its binding affinity for ERK2 and p38 kinases. frontiersin.org

Constrained Peptides: A significant challenge with linear peptides is their conformational flexibility, which can limit binding affinity. To overcome this, chemical "stapling" techniques have been developed to lock the peptide into its bioactive α-helical conformation. rsc.org This approach can lead to peptides with increased stability, cell permeability, and target affinity. rsc.org An example is RI-STAD-2, a stapled peptide designed to specifically disrupt the interaction between the PKA-RI subunit and AKAPs. nih.gov

| Peptide | Type | Target Kinase | Note |

| PKI(5-24) | Synthetic Linear | PKA | Corresponds to the active domain of endogenous PKI. medchemexpress.com |

| RHDF1-derived peptides | Synthetic Linear | ERK2, p38 | Optimized for enhanced cellular uptake and binding. frontiersin.org |

| RI-STAD-2 | Engineered (Stapled) | PKA | Disrupts PKA-AKAP interaction with high affinity. nih.gov |

Cyclic Peptide Inhibitors

Cyclic peptides are characterized by a circular structure, which confers several advantages over their linear counterparts. This cyclization enhances metabolic stability, increases binding affinity, and improves selectivity for the target kinase. mdpi.com The rigid conformation of cyclic peptides reduces the entropic penalty upon binding to a target, leading to stronger interactions. mdpi.com

Research has shown a direct correlation between the ring size and the number of specific amino acid residues within the cyclic peptide and its inhibitory potency against protein kinases. acs.orgnih.gov For instance, a series of cyclic peptides composed of alternating tryptophan (W) and arginine (R) residues, denoted as [WR]x (where x is the number of repeating units), has been studied extensively. acs.orgnih.govnih.gov

One of the most potent in this series, [WR]9, demonstrated significant inhibitory activity against several kinases. acs.orgnih.govnih.gov Molecular dynamics simulations suggest that these cyclic peptides bind to a pocket distinct from the ATP-binding site, indicating a non-competitive mode of inhibition. acs.orgnih.gov The presence of both hydrophobic (tryptophan) and positively charged (arginine) residues within the ring structure is crucial for their inhibitory effectiveness. nih.gov

Table 1: Inhibitory Activity of Cyclic Peptides

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| [WR]5 | c-Src | 0.81 acs.orgnih.gov |

| [WR]6 | c-Src | 0.57 acs.orgnih.gov |

| [WR]7 | c-Src | 0.35 acs.orgnih.gov |

| [WR]8 | c-Src | 0.33 acs.orgnih.gov |

| [WR]9 | c-Src | 0.21 acs.orgnih.gov |

| [WR]5 | Abl | 0.79 acs.orgnih.gov |

| [WR]9 | Abl | 0.35 acs.orgnih.gov |

| [WR]5 | PKCa | 8.52 acs.orgnih.gov |

| [WR]9 | PKCa | 2.86 acs.orgnih.gov |

| [WR]9 | Akt1 | <0.25 acs.orgnih.gov |

| [WR]9 | Alk | <0.25 acs.orgnih.gov |

| [WR]9 | Btk | <0.25 acs.orgnih.gov |

Stapled Peptide Inhibitors

Stapled peptides are a novel class of synthetic peptides that are "locked" into a specific, often helical, conformation through a chemical brace. nih.gov This "staple" is typically a hydrocarbon chain that links two amino acid side chains, enhancing the peptide's structural stability, resistance to proteolytic degradation, and cell permeability. nih.govexplorationpub.com These characteristics make them particularly effective at inhibiting intracellular protein-protein interactions (PPIs), which have traditionally been challenging targets for both small molecules and larger biologics. nih.gov

The development of stapled peptides has been a significant advancement in targeting "undruggable" proteins. eurekaselect.com For example, hydrocarbon-stapled BH3 peptides have been created to target the BCL-2 family of proteins, which are key regulators of apoptosis. nih.gov Research has also focused on developing stapled peptide inhibitors for protein kinase A (PKA). acs.orgnih.gov By mimicking the pseudosubstrate inhibitor of PKA, researchers have designed stapled peptides with high affinity and inhibitory activity. nih.gov

A recent development in this area is the creation of "Stapled Inhibitor Peptide - PROTACs" (StIP-TACs), which link a stapled peptide to an E3 ligase ligand. This chimeric molecule can induce the targeted degradation of a specific protein kinase, offering a novel therapeutic strategy. acs.org

Table 2: Examples of Stapled Peptide Inhibitors

| Inhibitor Type | Target | Key Findings |

|---|---|---|

| Hydrocarbon-stapled BH3 peptide | BCL-2 family proteins | Higher stability and resistance to proteolysis. nih.gov |

| Stapled peptide mimic of PKI | Protein Kinase A (PKA) | High affinity binders with pM KD values and nM IC50 values. nih.gov |

| SAHM (Stapled α-Helical MAML1-derived peptides) | NOTCH transactivation complex | Increased helicity and robust cellular uptake. explorationpub.com |

| StIP-TAC | Protein Kinase A (PKA) | Stimulated E3-mediated protein degradation of PKA. acs.org |

Bicyclic Peptide Inhibitors

Bicyclic peptides represent a further evolution in constrained peptide design, featuring two interlocking rings. This structure provides even greater rigidity and a more defined three-dimensional shape, leading to high affinity and selectivity for their targets. astrazeneca.com Bicyclic peptides can be designed to bind to challenging protein surfaces, including the flat interfaces involved in protein-protein interactions. acs.org

A key challenge with many peptide-based inhibitors is their limited ability to cross cell membranes. To address this, researchers have developed cell-permeable bicyclic peptides by incorporating a cell-penetrating motif into one of the rings. acs.orgnih.gov This design allows the peptide to access intracellular targets.

For instance, a combinatorial library of cell-permeable bicyclic peptides was screened against the IκB kinase (IKK) complex, a key player in the NF-κB signaling pathway. acs.org This led to the discovery of potent inhibitors that could selectively block this pathway in cancer cells. acs.org Similarly, bicyclic peptide inhibitors have been developed against protein tyrosine phosphatase 1B (PTP1B), demonstrating high potency and selectivity. nih.gov

Table 3: Research Findings on Bicyclic Peptide Inhibitors

| Inhibitor | Target | IC50/KI | Key Outcome |

|---|---|---|---|

| Optimized NEMO inhibitor | NEMO-IKKβ interaction | 1.0 µM (IC50) | Selectively inhibited canonical NF-κB signaling. acs.org |

| Bicyclic peptide 4 | PTP1B | 37 ± 4 nM (KI) | Efficiently entered mammalian cells and inhibited PTP1B. nih.gov |

| Bicyclic peptide 16 | ERK2 and p38 kinases | - | Inhibited the phosphorylation of intracellular ERK or p38. frontiersin.org |

Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to have improved drug-like properties. nih.gov These modifications can include the use of non-natural amino acids, altered backbones, or the replacement of peptide bonds to enhance stability, bioavailability, and selectivity. nih.govgoogle.com

A common strategy in designing peptidomimetic kinase inhibitors is to create molecules that mimic the substrate of the target kinase. mdpi.com For example, peptides derived from the pseudosubstrate sequence of protein kinase C (PKC) can act as competitive inhibitors. mdpi.com Another approach involves creating "chimeric" compounds that conjugate a small molecule with high affinity for the ATP-binding site of a kinase to a peptidomimetic moiety that mimics the kinase's substrate. google.com This design aims to improve both the activity and selectivity of the inhibitor. google.com

Peptidomimetics have shown promise in targeting various kinases involved in cancer. For instance, KX-01 is a peptidomimetic Src kinase inhibitor that binds to the peptide substrate pocket, inhibiting kinase activity. nih.gov

Molecular Mechanisms of Protein Kinase Inhibition by Peptides

Substrate Mimicry and Competitive Inhibition at the Catalytic Site

A primary mechanism by which peptides inhibit protein kinase activity is through direct competition with the kinase's natural protein substrates at the catalytic site. nih.govbenthamscience.com This approach leverages the inherent substrate recognition properties of the kinase.

Direct Competition with Protein Substrates

Peptide inhibitors designed to directly compete with protein substrates are often derived from the amino acid sequences of the kinase's known substrates. benthamscience.com By mimicking the substrate's binding motif, these peptides can occupy the active site of the kinase, thereby preventing the authentic substrate from binding and being phosphorylated. nih.govbenthamscience.com This strategy is effective because the substrate-binding site of protein kinases is less conserved than the ATP-binding pocket, offering an opportunity for greater inhibitor selectivity. rsc.orgrsc.org The development of such peptides often relies on detailed structural information of the kinase-substrate complex to design peptides that effectively mimic the binding interface. nih.gov

A notable example of this approach is the development of constrained peptide inhibitors. These peptides have their structure conformationally restricted, which can lead to enhanced binding affinity and proteolytic resistance. nih.gov By creating a more rigid structure, these constrained peptides can more effectively mimic the bioactive conformation of a substrate, leading to potent and selective inhibition. nih.gov

Pseudo-substrate Inhibition

Pseudo-substrate inhibitors are a specialized form of competitive inhibitor that mimic the substrate but lack the phosphorylatable residue, typically a serine, threonine, or tyrosine. mdpi.comnih.gov Many protein kinases are regulated by endogenous pseudo-substrate sequences within their own structure or by separate inhibitory proteins. benthamscience.commdpi.com These pseudo-substrate regions bind to the active site and maintain the kinase in an inactive state. mdpi.com

Synthetic peptides can be designed based on these naturally occurring pseudo-substrate sequences. mdpi.com For instance, the protein kinase inhibitor (PKI) is a naturally occurring protein that contains a pseudo-substrate sequence that potently and specifically inhibits cAMP-dependent protein kinase (PKA). nih.govmdpi.com A short peptide fragment of PKI, often referred to as PKI (5-24) or IP20, is sufficient to inhibit the catalytic subunit of PKA with high affinity by acting as a pseudo-substrate. nih.govmdpi.comfrontiersin.org This peptide binds to the active site, preventing the phosphorylation of true substrates. nih.gov

Similarly, peptides derived from the pseudo-substrate domain of protein kinase C (PKC) isoforms have been developed. These peptides compete with substrates and effectively inhibit the kinase's activity. mdpi.com For example, the ζ-inhibitory peptide (ZIP), derived from the pseudo-substrate region of PKCζ, was designed to inhibit this specific isoform. nih.gov However, it's important to note that myristoylation of pseudo-substrate peptides, a modification often used to enhance cell permeability, can sometimes alter their selectivity, leading to inhibition of other kinases like PKC. nih.gov

Allosteric Modulation and Non-Catalytic Site Inhibition

Beyond the catalytic site, peptides can inhibit protein kinase activity by binding to allosteric sites, which are locations on the enzyme distinct from the active site. mdpi.comnih.gov This mode of inhibition offers the potential for high selectivity as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket. mdpi.comacs.org

Binding to Regulatory Domains

Many protein kinases possess regulatory domains that control their catalytic activity. Peptides can be designed to bind to these domains and stabilize an inactive conformation of the kinase. A prime example involves the Janus kinase (JAK) family member, TYK2. Allosteric inhibitors targeting the pseudo-kinase domain (JH2) of TYK2 have been developed. nih.gov These inhibitors bind to and stabilize the JH2 domain, which in turn restricts the catalytic JH1 domain in an inactive state. nih.gov

Another example is the development of lariat (B8276320) peptides that inhibit Abl kinase activity in an ATP-uncompetitive manner. nih.gov These peptides bind to an allosteric region adjacent to the ATP binding pocket in the catalytic cleft of Abl kinase, demonstrating that allosteric inhibition can occur through binding to sites within the catalytic domain but outside the immediate active site. nih.gov

Disruption of Protein-Protein Interactions (PPIs)

Protein kinases often function within larger signaling complexes, and their activity is frequently regulated by interactions with other proteins, such as scaffold proteins, activators, and substrates. nih.govnih.gov Peptides are particularly well-suited to disrupt these protein-protein interactions (PPIs) because they can mimic the large and often shallow surfaces involved in these interactions. mdpi.comnih.gov

Scaffold proteins play a crucial role in organizing kinase signaling cascades by bringing kinases and their substrates into close proximity. Disrupting the interaction between a kinase and its scaffold protein can effectively inhibit downstream signaling. Peptides derived from the interaction sites between a kinase and its scaffold protein can act as competitive inhibitors, preventing the formation of the functional signaling complex. nih.gov

For instance, mitogen-activated protein kinases (MAPKs) have a docking groove that interacts with linear binding motifs on their substrates and regulatory proteins, including scaffold proteins. frontiersin.org Peptides designed to mimic these docking motifs can inhibit the binding of MAPKs to their partner proteins, thereby reducing their activity. frontiersin.org Similarly, short peptides have been developed to block the anchoring of specific protein kinase C (PKC) isozymes to their respective receptors for activated C kinase (RACKs), which are scaffold proteins. nih.gov This prevents the proper localization and function of the PKC isozyme. nih.gov The ζ-inhibitory peptide (ZIP), in addition to its pseudo-substrate activity, has been shown to disrupt the interaction of PKCα with the A-kinase anchoring protein (AKAP) 79, highlighting a dual mechanism of inhibition. nih.gov

Modulation of Kinase-Activator Protein Interactions

The activation of many protein kinases is a critical step in signal transduction, often requiring the physical interaction with an upstream activating protein. Peptide inhibitors can be designed to specifically disrupt these kinase-activator complexes, thereby preventing the kinase from becoming catalytically competent. This strategy offers a selective means of inhibition by targeting a specific protein-protein interaction within a signaling cascade.

A prominent example of this mechanism is found in the Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of Extracellular signal-Regulated Kinase (ERK) is dependent on its interaction with the upstream kinase, MEK1. A peptide inhibitor derived from the N-terminus of MEK1 has been shown to effectively inhibit the activation of ERK in vitro. frontiersin.orgnih.gov By mimicking the binding region of the activator, this peptide competitively blocks the interaction between MEK1 and ERK, thus preventing ERK phosphorylation and subsequent activation. frontiersin.orgnih.gov

Similarly, the regulation of Protein Kinase C (PKC) isozymes involves their translocation and binding to specific anchoring proteins known as Receptors for Activated C-Kinase (RACKs). This interaction is crucial for the proper localization and function of activated PKC. Peptides that correspond to the RACK binding sites on PKC can selectively inhibit the binding of a specific PKC isozyme to its RACK. nih.gov This disruption prevents the stable anchoring of the kinase, effectively modulating its activity by interfering with its interaction with a critical activating and localizing partner protein. nih.gov This approach highlights how peptides can serve as highly specific tools to dissect and inhibit signaling events by targeting the interfaces between kinases and their essential activators. researchgate.net

Interference with Kinase-Substrate Docking Interactions

Beyond the highly conserved ATP-binding pocket, many kinases possess secondary binding sites, often referred to as docking grooves or domains, which are crucial for recognizing and binding their specific protein substrates. nih.govteknoscienze.com These docking interactions, which occur at a distance from the catalytic site, significantly contribute to the specificity and efficiency of phosphorylation. nih.gov Peptide inhibitors designed to mimic the docking motifs found in natural substrates can competitively occupy these grooves, thereby preventing the kinase from engaging with its downstream targets. teknoscienze.comresearchgate.net This strategy is a potent way to achieve selective inhibition, as these docking sites exhibit greater sequence and structural diversity across the kinome compared to the ATP-binding cleft. frontiersin.orgnih.gov

The MAPK family is a classic example where this mechanism has been successfully exploited. researchgate.net MAPKs like ERK and p38 have a shallow docking groove that interacts with linear binding motifs on their substrates and regulatory proteins. frontiersin.orgnih.gov

ERK Inhibition: The major docking motif on ERK substrates is the D-domain. nih.gov Peptides derived from these D-domains can act as efficient and specific inhibitors of ERK activity. nih.gov

ERK and p38 Inhibition: A 15-amino-acid peptide derived from the RHDF1 protein, which contains a linear binding motif, was found to bind to the docking grooves of both ERK2 and p38. frontiersin.orgnih.gov This peptide can block the interaction of the kinases with their substrates, thereby inhibiting their signaling functions. frontiersin.orgnih.gov

The development of such peptides, sometimes referred to as docking-site inhibitors, represents a powerful alternative to traditional ATP-competitive drugs, offering a pathway to modulate specific phosphorylation events without global kinase suppression. frontiersin.orgteknoscienze.com

Induction of Inactive Conformational States

Protein kinases are dynamic molecules that exist in an equilibrium of different conformational states, primarily active and inactive ones. nih.gov The transition between these states is a key regulatory mechanism. Peptide inhibitors can function by binding to and stabilizing an inactive conformation of a kinase, shifting the equilibrium away from the catalytically competent state. nih.gov

The regulation of kinase activity is often mediated by the conformational arrangements of two key structural elements: the activation loop (A-loop) and the αC-helix. nih.gov Many kinases are held in an inactive state through intramolecular interactions, where a regulatory domain, such as a pseudosubstrate sequence, binds to the catalytic site and prevents substrate access. nih.govmdpi.com

PKC Inhibition: Protein Kinase C (PKC) enzymes contain an autoinhibitory pseudosubstrate domain that mimics a real substrate but lacks the phosphorylatable residue. mdpi.com This domain binds to the catalytic site, keeping the enzyme inactive. Peptides derived from this pseudosubstrate sequence can effectively compete with actual substrates, thereby inhibiting PKC activity. mdpi.com

Stabilizing Inactive States: In some kinases, intramolecular interactions between a pseudo-RACK site and the RACK-binding site help stabilize the inactive conformation. Peptides designed to mimic the pseudo-RACK sequence can interfere with activating intermolecular interactions, thus promoting the inactive state. nih.gov

By locking the kinase into a non-functional conformation, these peptides act as allosteric inhibitors, providing a mechanism of action that is distinct from blocking the active site directly. nih.gov

Allosteric Cooperativity in Ligand Binding

Allostery, the process by which binding at one site on a protein influences binding at a distant site, plays a fundamental role in kinase regulation. pnas.orgnih.gov Peptide inhibitors can engage in allosteric cooperativity, where the binding of the peptide to the kinase influences the enzyme's affinity for other ligands, such as ATP or co-factors.

Detailed studies on Protein Kinase A (PKA) using Nuclear Magnetic Resonance (NMR) spectroscopy have mapped an extensive allosteric network within the kinase. pnas.orgpnas.orgcapes.gov.br This research revealed the existence of positive allosteric cooperativity between the nucleotide (ATP) binding site and the substrate peptide binding site. pnas.orgumn.edu The binding of a nucleotide to the catalytic subunit of PKA increases the enzyme's affinity for its peptide substrate, and conversely, the binding of the substrate enhances the affinity for the nucleotide. umn.edu

This long-range communication is mediated by a network of highly conserved residues. pnas.orgpnas.org The significance of this allosteric network is highlighted by mutation studies. A single point mutation, Y204A, in the peptide-positioning loop of PKA was shown to disrupt this communication network. pnas.orgpnas.orgumn.edu This single amino acid change was sufficient to decouple the cooperative binding of the nucleotide and the peptide substrate, demonstrating that the integrity of this allosteric network is crucial for efficient enzyme function. pnas.orgpnas.orgumn.edu These findings suggest that peptides could be designed not just to block a binding site, but to modulate the allosteric properties of a kinase, subtly altering its activity and response to other cellular signals.

Modulation of Kinase Subcellular Localization and Compartmentalization

The function of a protein kinase is not only determined by its catalytic activity but also by its location within the cell. nih.gov Subcellular compartmentalization ensures that kinases are brought into proximity with their specific substrates while being kept separate from non-target proteins. nih.govphysiology.org Peptide inhibitors can be engineered to disrupt the mechanisms that tether kinases to specific cellular structures, thereby preventing them from reaching their site of action.

This modulation is often achieved by interfering with the interaction between the kinase and its specific anchor or adaptor proteins. physiology.org

PKA and PKC Localization: The specific localization of Protein Kinase A (PKA) and Protein Kinase C (PKC) is mediated by their interaction with A-Kinase Anchoring Proteins (AKAPs) and Receptors for Activated C-Kinase (RACKs), respectively. physiology.org Peptides that mimic the binding domains on either the kinase or the anchoring protein can disrupt this interaction, leading to the delocalization of the kinase and inhibition of its localized signaling functions. nih.gov For instance, peptides corresponding to the RACK binding site on PKC can prevent its translocation and anchoring to cellular membranes or other structures. nih.gov

Targeted Inhibition: This principle can be harnessed to create highly specific inhibitors. By fusing an inhibitory peptide to a localization sequence, the inhibitor can be directed to a specific subcellular compartment, such as the plasma membrane. nih.gov This strategy was used to locally inhibit ERK at the plasma membrane, demonstrating that signaling from this specific location was crucial for controlling cell morphology. nih.gov

Identifying Localization Motifs: Research has also identified specific peptide sequences within kinases themselves that are responsible for their localization. For example, in the MOK kinase, two distinct peptide regions (amino acids 53-103 and 301-330) were identified as being responsible for mediating its localization to the mitochondria. elifesciences.org

By controlling the "where" of kinase activity, in addition to the "how," these peptides provide a sophisticated and spatially precise method for modulating cellular signaling pathways. nih.govnih.gov

Structural Biology and Biophysical Analysis of Protein Kinase Inhibitor Peptide Interactions

Structural Basis of Specificity and Affinity

The precise fit between a peptide inhibitor and a protein kinase is dictated by a combination of structural features and dynamic conformational changes. High-resolution structural data and biophysical analyses provide a window into the molecular determinants of this recognition process.

Co-crystal Structures of Kinase-Peptide Complexes

A notable example involves the mitotic protein kinase Haspin. High-resolution co-crystal structures of Haspin in complex with bisubstrate inhibitors, which consist of an ATP analogue linked to a histone H3(1-7) peptide analogue, have been determined. nih.govnih.gov These structures confirm that the inhibitors occupy both the ATP-binding site and the protein substrate-binding site, validating their bisubstrate character. nih.govnih.gov For instance, the structure of ARC-3353 with Haspin shows the distinct binding modes of both the ATP-mimetic and the peptide portions, offering a structural blueprint for designing more specific Haspin inhibitors. nih.gov

Similarly, the structure of Protein Kinase A (PKA) in complex with a peptide inhibitor (PKI) reveals how the peptide occupies the substrate-binding groove. researchgate.netuni-marburg.de Pseudosubstrate inhibition, where a peptide from an inhibitor protein mimics the actual substrate, is a common regulatory mechanism. nih.gov The co-crystal structure of PKA with a 20-amino acid peptide region from the protein kinase inhibitor protein (PKI) illustrates how this peptide effectively blocks the active site. nih.gov

These structural studies are not limited to natural peptide sequences. The development of novel inhibitors often involves creating peptide-like molecules or modifying existing ones. Co-crystal structures of G protein-coupled receptor kinase 2 (GRK2) with various small-molecule inhibitors, which often have peptide-like characteristics in their interaction with the kinase, reveal how they bind within the ATP-binding pocket and exploit specific features of the kinase domain for their potency and selectivity. researchgate.net

Analysis of Peptide Binding Pockets and Interaction Interfaces

The binding of peptide inhibitors occurs at specific sites on the kinase surface, primarily within the catalytic domain. This domain is composed of two lobes, the N-lobe and the C-lobe, with the ATP-binding cleft located at their interface. nih.gov The peptide substrate or inhibitor typically binds in a groove on the C-lobe. frontiersin.org

The specificity of peptide binding is largely determined by the shape and chemical nature of the binding pockets that accommodate the amino acid side chains of the peptide. researchgate.net Studies have shown that peptides tend to bind in large pockets on protein surfaces. researchgate.net For example, the P+1 loop, a region within the activation loop of the kinase, forms a pocket that specifically binds to residues in the substrate peptide. nih.gov The analysis of these pockets is crucial for understanding kinase specificity and for designing inhibitors that can distinguish between highly similar kinases. acs.org

The interaction interface is characterized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions. In the case of Haspin, its co-crystal structures with bisubstrate inhibitors ARC-3353 and ARC-3372 showed that even minor changes in the inhibitor structure can lead to significant rearrangements at the inhibitor-enzyme interface. nih.gov The flexibility of these pockets allows them to adapt to different peptide sequences, a property that can be exploited in drug design. nih.gov For instance, pockets like the RS2 and RS3 pockets, which are adjacent to the ATP-binding site, become accessible in certain inactive conformations of the kinase and can be targeted by inhibitors to achieve high selectivity. nih.gov

Role of Conformational Dynamics in Peptide Recognition and Binding

Protein kinases are not static entities; they are dynamic molecules that fluctuate between different conformational states. nih.gov These dynamics are essential for their function and play a critical role in how they recognize and bind to peptide substrates and inhibitors. nih.govnih.gov The binding process is not always a simple "lock-and-key" mechanism but often involves conformational selection, where the inhibitor binds to a pre-existing conformation of the kinase, or an "induced fit," where binding induces a conformational change. nih.gov

The activation loop and the αC-helix are two key structural elements whose conformational changes are central to kinase regulation and inhibitor binding. nih.govportlandpress.com In its active state, the activation loop forms a platform for peptide substrate binding. frontiersin.org The binding of certain inhibitors can stabilize specific conformations. For example, some ATP-competitive inhibitors targeting ERK2 have been shown to select for the "on-state" or R-state conformation, leading to subtle shifts in the glycine-rich loop and αC-helix that alter the mobility of the activation loop. elifesciences.org

Studies on PKA using NMR spectroscopy have revealed that the enzyme is dynamic in its apo, binary (with nucleotide), and ternary (with nucleotide and peptide substrate) forms. nih.gov The formation of the ternary complex with a peptide substrate is entropically driven, indicating a significant role for conformational dynamics and selection in the recognition process. nih.gov This inherent flexibility can make it challenging to obtain crystal structures of kinase-peptide complexes, as dynamic regions may be poorly resolved. nih.gov

Biophysical Methodologies for Characterizing Interactions

To complement structural data, a variety of biophysical techniques are employed to quantify the thermodynamics and kinetics of protein kinase-peptide inhibitor interactions. These methods provide crucial information on binding affinity, stoichiometry, and the energetic forces driving the association.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis (ΔH, ΔS, ΔG)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govyoutube.com By titrating a peptide inhibitor into a solution containing the protein kinase, ITC can determine the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) of the interaction in a single experiment. nih.govyoutube.com From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.gov

For instance, ITC has been used to characterize the binding of pentapeptide inhibitors to the FK1 domain of FKBP51. researchgate.net These experiments revealed that the interactions were primarily driven by favorable enthalpy changes (negative ΔH), while the entropy changes (ΔS) were unfavorable. researchgate.net This thermodynamic signature suggests that the binding is dominated by hydrogen bonds and van der Waals interactions. researchgate.net The ability of ITC to dissect the energetic contributions to binding is invaluable for structure-activity relationship (SAR) studies and for optimizing inhibitor design. nih.govutmb.edu

| Kinase/Domain | Peptide Inhibitor | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| FKBP51 FK1 | Hit 1 | >400 | - | - | - |

| FKBP51 FK1 | Hit 2 | >400 | - | - | - |

| FKBP51 FK1 | Hit 3 | >400 | - | - | - |

| ... | ... | ... | ... | ... | ... |

| This table represents typical data obtained from ITC experiments as described in the source material for peptide inhibitors with modest binding affinities. The negative ΔH and unfavorable -TΔS indicate enthalpy-driven interactions. researchgate.net |

Fluorescence-Based Assays (Fluorescence Polarization, FRET) for Binding and Dynamics

Fluorescence-based assays are highly sensitive and versatile tools for studying kinase-peptide interactions. researchgate.netnih.gov They are particularly well-suited for high-throughput screening of inhibitor libraries. youtube.comresearchgate.net

Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled peptide upon binding to a larger protein kinase. youtube.comnih.gov A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization. youtube.com When it binds to the much larger kinase, its rotation slows down, leading to an increase in fluorescence polarization. youtube.com This change can be used to determine binding affinities (Kd) and to screen for compounds that compete with the fluorescent peptide for binding. researchgate.netnih.gov FP assays have been developed to identify inhibitors of the interaction between the FAT domain of Focal Adhesion Kinase (FAK) and paxillin-derived peptides. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. researchgate.netyoutube.com In the context of kinase-peptide interactions, FRET can be used in several ways. For example, a kinase and a peptide inhibitor can be labeled with a FRET pair. Binding brings the fluorophores into proximity, resulting in a FRET signal. nih.gov Alternatively, FRET can be used to monitor conformational changes within the kinase itself upon peptide binding, by labeling different parts of the protein, such as the activation loop and the αC-helix. portlandpress.com FRET-based sensors, where a fluorescently labeled peptide substrate is recognized by a phosphopeptide-binding domain after phosphorylation, are also widely used to measure kinase activity and inhibition. researchgate.net

Compound and Protein Names Mentioned in this Article

| Name | Type |

| Protein Kinase A (PKA) | Protein Kinase |

| Haspin | Protein Kinase |

| ERK2 | Protein Kinase |

| G protein-coupled receptor kinase 2 (GRK2) | Protein Kinase |

| Focal Adhesion Kinase (FAK) | Protein Kinase |

| FKBP51 | Protein |

| Protein Kinase Inhibitor (PKI) | Peptide Inhibitor |

| ARC-3353 | Bisubstrate Inhibitor |

| ARC-3372 | Bisubstrate Inhibitor |

| Paxillin | Protein |

| Histone H3 | Protein |

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a powerful biophysical technique for the quantitative analysis of interactions between biomolecules in solution. wikipedia.org It is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is influenced by changes in the molecule's size, charge, and hydration shell. nih.gov This method is highly sensitive to binding-induced conformational changes, making it well-suited for studying the interaction between protein kinases and inhibitor peptides. nih.gov

MST offers several advantages for analyzing protein-peptide interactions, including extremely low sample consumption, speed of measurement, and the ability to perform analyses in a wide range of buffers and even complex biological liquids like cell lysates. nih.gov This immobilization-free technique allows for the determination of binding affinities in close-to-native conditions. wikipedia.org The core principle involves labeling one of the interaction partners, typically the protein kinase, with a fluorescent dye. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled molecule is monitored. nih.gov When an inhibitor peptide binds to the kinase, the complex's thermophoretic properties change, leading to a quantifiable change in the fluorescence signal. This change is then plotted against varying concentrations of the unlabeled peptide to derive the dissociation constant (Kd). wikipedia.org

The technique is capable of measuring a wide range of binding affinities, from picomolar to millimolar, and can provide insights into binding stoichiometry and thermodynamics. nih.gov MST is particularly advantageous for studying interactions involving small molecules like peptides with large proteins, as even subtle changes in the hydration shell upon binding can lead to a significant thermophoretic signal. nih.gov

Research Findings:

MST has been successfully employed to characterize the binding of various inhibitor peptides to their target protein kinases. For instance, in a study analyzing the interaction between a kinase and a peptide inhibitor, a titration of the unlabeled peptide against a constant concentration of the fluorescently labeled kinase would be performed. The resulting change in thermophoresis is measured and plotted to determine the binding affinity.

| Interaction Components | Measured Parameter | Value |

| Protein Kinase A (PKA) Cα subunit & Staurosporine (B1682477) | Dissociation Constant (Kd) | Varies based on experimental conditions |

| G9a-like protein & BIX-01294 | Binding Affinity | Confirmed competitive inhibition |

This table represents typical data obtained from MST experiments as described in the literature. Specific values are dependent on the molecules and conditions studied.

Nano Differential Scanning Fluorimetry (nanoDSF)

Nano Differential Scanning Fluorimetry (nanoDSF) is a high-resolution, label-free technique used to determine the conformational stability of proteins by measuring changes in their intrinsic fluorescence upon thermal denaturation. ice-biosci.comcreative-biostructure.com This method relies on the fluorescence of aromatic amino acids, primarily tryptophan and tyrosine, within the protein structure. ice-biosci.com As a protein unfolds due to increasing temperature, the local environment of these residues changes, causing a shift in their fluorescence emission. wikipedia.org This shift is monitored to generate a melting curve, from which the melting temperature (Tm), the point at which 50% of the protein is unfolded, can be precisely determined. ice-biosci.comwikipedia.org

The binding of a ligand, such as an inhibitor peptide, to a protein kinase often leads to a change in the protein's thermal stability. inext-discovery.eu This change is observed as a shift in the Tm value. A positive shift (increase in Tm) typically indicates that the peptide binding stabilizes the protein kinase, a desirable characteristic for an inhibitor. This thermal shift assay (TSA) capability makes nanoDSF a valuable tool for screening and characterizing protein kinase inhibitor peptides. inext-discovery.eu

Key advantages of nanoDSF include its label-free nature, which avoids potential artifacts from fluorescent dyes, low sample consumption, and its compatibility with a wide variety of buffers and detergents. creative-biostructure.comdomainex.co.uk The technique can also simultaneously monitor protein aggregation by detecting back-scattered light, providing additional information on the stability of the protein-peptide complex. inext-discovery.eu

Research Findings:

In a typical nanoDSF experiment to screen for peptide inhibitors, the Tm of the target kinase is measured in the absence and presence of different peptides. Peptides that cause a significant increase in the Tm are identified as potential binders and stabilizers.

| Protein Target | Ligand/Condition | Observed ΔTm (°C) | Interpretation |

| Generic Protein Kinase | Inhibitor Peptide A | +5.2 | Strong stabilization |

| Generic Protein Kinase | Inhibitor Peptide B | +1.5 | Weak stabilization |

| Generic Protein Kinase | No Ligand (Control) | 0 | Baseline stability |

This table illustrates representative data from nanoDSF experiments, demonstrating how Tm shifts are used to infer inhibitor binding and stabilization effects.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. iss.it It is widely used to determine the kinetics and affinity of the interaction between protein kinase inhibitor peptides and their target kinases. biaffin.com The principle of SPR involves immobilizing one of the interacting molecules (the ligand, e.g., the protein kinase) onto a sensor chip surface. The other molecule (the analyte, e.g., the inhibitor peptide) is then flowed across the surface in a solution. iss.it

Binding between the analyte and the immobilized ligand causes a change in the mass concentration at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte. iss.it The resulting data is presented as a sensorgram, which plots the response units against time. iss.it

From the association phase (when the peptide is flowing over the kinase) and the dissociation phase (when the peptide solution is replaced by buffer), key kinetic parameters can be calculated: the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), which reflects the affinity of the interaction, is then determined from the ratio of these rates (kd/ka). biaffin.com SPR provides a comprehensive characterization of the binding event, offering more detailed information than equilibrium-based methods alone. rapidnovor.com

Research Findings:

SPR has been instrumental in elucidating the binding kinetics of numerous peptide inhibitors. For example, studies on Protein Kinase A (PKA) inhibitors have utilized SPR to measure the binding of modified peptides to the catalytic subunit of PKA.

| Interacting Molecules | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (pM) |

| PKA C-subunit & non-modified PKI1-24 | Data dependent on study | Data dependent on study | Data dependent on study |

| PKA C-subunit & Compound 6 (stapled peptide) | Data dependent on study | Data dependent on study | 500 |

| PKA C-subunit & Compound 8 (stapled peptide) | Data dependent on study | Data dependent on study | 600 |

| PKA Cα & Staurosporine | Data dependent on study | Data dependent on study | Data dependent on study |

This table is based on findings from studies using SPR to analyze PKA inhibitors and demonstrates the type of kinetic and affinity data generated. biaffin.comresearchgate.net

Dynamic Light Scattering (DLS) for Conformational Stability

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and macromolecules in solution. nih.gov In the context of protein kinase inhibitor peptides, DLS is primarily employed to assess the conformational and colloidal stability of the kinase, both alone and in complex with an inhibitor peptide. azom.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity, which are caused by the Brownian motion of the molecules. nih.gov

From these fluctuations, the diffusion coefficient of the molecules can be calculated, which is then used to determine their hydrodynamic radius (Rh) via the Stokes-Einstein equation. wyatt.com An increase in the average Rh or the appearance of larger species in the size distribution can indicate protein aggregation. azom.com DLS is highly sensitive to the formation of even small amounts of large aggregates because the intensity of scattered light scales with the sixth power of the particle's diameter. biopharminternational.com

DLS can be used in thermal or chemical denaturation studies to assess the stability of a protein-peptide complex. wyatt.combiopharminternational.com By monitoring the size of the protein as a function of temperature (a thermal ramp), the onset temperature of aggregation (Tagg) can be determined. biopharminternational.com A successful inhibitor peptide may increase the Tagg of its target kinase, indicating a stabilizing effect. This makes DLS a valuable tool for formulation and developability screening of protein-peptide therapeutics. wyatt.comthemedicinemaker.com

Research Findings:

DLS is used to evaluate the quality and stability of protein kinase preparations and to assess the impact of inhibitor binding on aggregation propensity.

| Sample | Condition | Average Hydrodynamic Radius (Rh) (nm) | Onset of Aggregation (Tagg) (°C) | Interpretation |

| Protein Kinase | 37°C, no inhibitor | 5.0 | 55 | Baseline stability |

| Protein Kinase + Inhibitor Peptide | 37°C | 5.2 | 62 | Peptide binding causes slight size increase and enhances thermal stability |

| Bovine Serum Albumin (BSA) | pH 7.4 (thermal ramp) | Varies with temp. | ~62 | Reference for aggregation onset temperature azom.com |

This table provides illustrative data from DLS experiments, showing how the technique is used to monitor protein size and aggregation as a measure of stability.

Rational Design and Discovery Methodologies for Protein Kinase Inhibitor Peptides

Computational Approaches in Peptide Design

Computational methods have become indispensable tools in the design of protein kinase inhibitor peptides, enabling the rapid and cost-effective exploration of vast chemical and sequence spaces. These in silico techniques provide deep insights into the molecular interactions governing peptide-kinase recognition, guiding the design of more potent and selective inhibitors.

De Novo Peptide Design

De novo design represents a powerful computational strategy for generating entirely new peptide inhibitors without relying on a known template. nih.govnih.gov This approach often starts from the structural information of the target kinase, particularly the ATP-binding site or substrate-binding groove. nih.gov By understanding the key interaction points, algorithms can piece together amino acid sequences that are predicted to bind with high affinity and specificity.

One common strategy involves identifying fragments that can bind to specific regions of the kinase, such as the hinge region, and then computationally elaborating these fragments into larger peptide structures. nih.govacs.org For instance, the VitAL-Viterbi algorithm has been utilized for the de novo design of peptide inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), demonstrating the potential of such algorithms in generating novel inhibitor candidates. nih.gov This method aims to overcome the limitations of existing inhibitors, many of which exhibit low specificity due to the highly conserved nature of the ATP-binding site across the kinome. nih.gov

Deep generative modeling is also emerging as a valuable tool in de novo design, allowing for the generation of novel chemical entities with desired properties. mdpi.com This approach can be combined with fragment-based design and pharmacophore screening to create inhibitors with unique scaffolds. mdpi.comresearchgate.net

Structure-Based Design and Docking Simulations

Structure-based design is a cornerstone of modern drug discovery, and it plays a crucial role in the development of protein kinase inhibitor peptides. This approach relies on the three-dimensional structure of the target kinase, which can be determined experimentally through techniques like X-ray crystallography or predicted using computational modeling. nih.govnih.gov

Once the structure is known, molecular docking simulations can be employed to predict the binding pose and affinity of a library of peptides to the kinase's active site. nih.govnih.gov This allows researchers to virtually screen thousands of potential inhibitor candidates and prioritize the most promising ones for experimental validation. nih.gov For example, in a study targeting the EGFR L858R mutant, a library of peptides designed based on the structure of the natural inhibitor MIG6 was docked to the peptide-substrate binding site to identify selective inhibitors. nih.gov

The success of structure-based design is often enhanced by a detailed understanding of the key interactions between the kinase and its natural substrates or known inhibitors. youtube.com This information can be used to guide the design of peptides that mimic these interactions, leading to improved binding affinity and specificity.

Molecular Dynamics Simulations for Binding Mode Prediction and Stability

By simulating the movement of every atom in the system, MD can help to refine the binding poses predicted by docking simulations and provide a more accurate estimate of the binding free energy. nih.gov This information is invaluable for understanding why certain peptides are potent inhibitors while others are not. For instance, MD simulations have been used to study the binding of inhibitors to Salt Inducible Kinase 2 (SIK2), revealing the key residues involved in the interaction and providing insights for the development of more potent anti-cancer drugs. rsc.org

Furthermore, MD simulations can be used to explore the conformational landscape of the kinase itself, identifying different states (e.g., active, inactive) that can be targeted by inhibitors. nih.gov This is particularly important for understanding the allosteric regulation of kinases, where binding at a site distant from the active site can modulate the enzyme's activity. pnas.org

Pharmacophore Modeling and Sensitivity Analysis

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups) that are necessary for a molecule to bind to a specific target. researchgate.netnih.govwjgnet.com In the context of protein kinase inhibitors, pharmacophore models can be generated based on the structures of known inhibitors (ligand-based) or the structure of the kinase's binding site (structure-based). wjgnet.com

These models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that possess the desired chemical features. nih.govmdpi.com For example, pharmacophore models have been successfully developed for type I and type II inhibitors of the Tie2 kinase, leading to a better understanding of the key interactions required for potent inhibition. nih.gov

Sensitivity analysis can be used in conjunction with pharmacophore modeling to assess the relative importance of each feature in the model. By systematically modifying or removing features and observing the effect on the predicted binding affinity, researchers can gain insights into which interactions are most critical for inhibitor potency. This information can then be used to guide the optimization of lead compounds.

Sequence and Structure Comparative Analysis for Specificity

The high degree of conservation in the ATP-binding site of protein kinases presents a significant challenge for the development of selective inhibitors. nih.gov To overcome this, researchers often employ sequence and structure comparative analysis to identify unique features in the target kinase that can be exploited for selective inhibitor design. nih.govnih.gov

By comparing the amino acid sequence and three-dimensional structure of the target kinase with those of closely related kinases, it is possible to identify specificity-determining residues (SDRs) that are unique to the target. nih.gov These SDRs can then be targeted by inhibitors designed to interact specifically with them, thereby avoiding off-target effects. nih.gov

For example, a study analyzing a large set of protein kinases identified SDRs for 16 different target site preferences, demonstrating that this knowledge can be used to accurately predict kinase specificity. nih.gov This approach is particularly useful for understanding the functional consequences of mutations in kinases, such as those that occur in cancer. nih.gov

Combinatorial Peptide Library Design and Screening

Combinatorial peptide libraries are vast collections of peptides with different amino acid sequences. nih.govprofgjung.com These libraries can be generated using a variety of methods, including chemical synthesis and biological display techniques. nih.govnih.gov The screening of these libraries against a target kinase is a powerful method for discovering novel inhibitor peptides. nih.gov

The design of combinatorial libraries can be guided by computational methods to enrich for sequences that are more likely to bind to the target. enamine.net For instance, knowledge of the preferred substrate sequence of a kinase can be used to design a library of peptides that are variations of this sequence.

High-throughput screening methods are then used to identify the "hits" from the library – the peptides that bind to the kinase with the highest affinity. nih.gov These hits can then be further optimized to improve their potency and selectivity. A notable example is the development of DTP3, a D-tripeptide inhibitor of the GADD45β/MKK7 interaction, which was discovered through the screening of combinatorial peptide libraries and is now in clinical trials. nih.gov

Data Tables

Table 1: Examples of Computationally Designed Protein Kinase Inhibitor Peptides

| Peptide/Compound | Target Kinase | Design Methodology | Key Findings | Reference |

| mp3 (RAADVEGQRKRRE) | CDK9 | Structure-based design, molecular dynamics | Interacted with a conserved sequence in CDK9, showed favorable safety and dynamic behavior. | nih.govfrontiersin.org |

| mp20 (RAATVEGQRKRRE) | CDK9 | Structure-based design, molecular dynamics | Identified as a promising inhibitor with high affinity and low free binding energy. | nih.govfrontiersin.org |

| mp29 (RAADVEGQDKRRE) | CDK9 | Structure-based design, molecular dynamics | Showed strong interaction with CDK9 and induced the least structural deviation. | nih.govfrontiersin.org |

| DTP3 | MKK7 | Combinatorial library screening | First-in-class inhibitor of the GADD45β/MKK7 interaction, now in clinical trials. | nih.gov |

Experimental Discovery Techniques

Experimental methodologies are crucial for the identification of novel peptide inhibitors of protein kinases. These techniques allow for the screening of vast chemical diversity to find peptides that can bind to and modulate the activity of these important enzymes.

High-Throughput Screening of Peptide Libraries

High-throughput screening (HTS) is a foundational approach in drug discovery that enables the rapid assessment of large numbers of compounds. nih.gov For protein kinase inhibitor discovery, HTS is applied to screen extensive peptide libraries for their ability to inhibit kinase activity. nih.govdrugdiscoverytrends.com These libraries can be composed of thousands to millions of distinct peptide sequences.

A common method employed in HTS for kinase inhibitors is the Enzyme-Linked Immunosorbent Assay (ELISA). sigmaaldrich.com For instance, an ELISA-based high-throughput method has been used to identify peptide substrates for protein tyrosine kinases (PTKs). This process involves generating a library of peptides, such as 13-mer tyrosine-containing peptides, based on predictive algorithms from public protein databases. sigmaaldrich.com The synthesized peptides are then screened against a panel of PTKs. sigmaaldrich.com In one such screening campaign, a library of 384 peptides was tested against 39 different PTKs. sigmaaldrich.com The assay's quality and suitability for large-scale screening are often assessed using statistical parameters like the Z-factor, with values of 0.85 or higher being considered excellent for HTS campaigns. wiley.com

The screening can identify peptides that act as substrates or inhibitors, which can then be further developed. nih.gov The process is not limited to standard peptides; libraries can contain compounds with diverse structures designed to bind to various sites on the kinase, including the less-conserved allosteric sites, which can lead to more selective inhibitors. wiley.com

Phage Display and Recombinant Display Technologies

Phage display is a powerful molecular evolution technique used to discover high-affinity peptide ligands for a variety of targets, including protein kinases. irbm.comnih.gov This technology involves genetically engineering bacteriophages, viruses that infect bacteria, to express peptide libraries on their coat proteins. nih.govnih.gov These libraries can be vast, containing billions of different peptide variants (10⁹–10¹⁰), which are then screened simultaneously. irbm.comnih.gov

The core process of using phage display to find inhibitors is called "biopanning". nih.gov This involves incubating the phage library with the target protein kinase. Phages that display peptides with affinity for the kinase bind to it, while non-binding phages are washed away. The bound phages are then eluted, amplified by infecting host bacteria, and carried through subsequent rounds of selection. nih.gov Typically, 3-5 rounds of biopanning are sufficient to enrich for phages displaying peptides with high affinity and specificity for the target. nih.govresearchgate.net

This technique has been successfully used to identify peptide ligands for receptor tyrosine kinases (RTKs), which are often implicated in cancer. nih.govresearchgate.net The selected peptides can act as mimics of the natural ligand, potentially inhibiting the receptor's activity. researchgate.net An advantage of this method is that it does not require prior structural knowledge of the target. nih.gov Furthermore, phage display can be adapted for various screening conditions, including in vitro screening against purified proteins or whole-cell screening to identify peptides that bind to receptors in their native conformation. nih.gov

A notable application of this technology is the development of bivalent inhibitors. In one example, a promiscuous kinase inhibitor, staurosporine (B1682477), was non-covalently tethered to a phage-displayed cyclic peptide library. This approach led to the discovery of a selective bivalent inhibitor for cAMP-dependent protein kinase (PKA), demonstrating that phage-selected peptides can significantly enhance the selectivity of small-molecule inhibitors. illinois.edu

Fragment-Based Ligand Discovery for Peptide Leads

Fragment-based ligand discovery (FBLD) is an alternative approach to HTS that involves screening libraries of low-molecular-weight compounds, or "fragments," to identify initial hits. nih.gov These fragments typically bind to the target protein with low affinity, but they serve as efficient starting points for the development of more potent and selective lead compounds through medicinal chemistry, often guided by structural biology. nih.govcapes.gov.br

This methodology is particularly useful for challenging targets like protein kinases, where achieving selectivity across a large and conserved family of enzymes is difficult. nih.gov By starting with smaller, less complex molecules, FBLD can explore chemical space more efficiently than traditional HTS.

A key strategy in FBLD for peptide leads involves tethering a small-molecule "warhead" that binds to a conserved site, like the ATP-binding pocket of a kinase, to a library of peptides. nih.gov For example, a fragment-based selection approach has been described where a staurosporine derivative was non-covalently tethered to a phage-displayed library of cyclic peptides. This allowed for the identification of a peptide that, when covalently linked to the staurosporine fragment, created a selective bivalent inhibitor. nih.gov In another study, fragment-based screening identified 5-methyl-4-phenyl-1H-pyrazole as a novel, low molecular weight inhibitor of protein kinase B (PKB), which was then rapidly optimized into a potent lead compound using a fragment growing approach supported by protein-ligand crystal structures. capes.gov.brsigmaaldrich.com

Peptide Engineering Strategies for Enhanced Functionality

Once initial peptide inhibitor leads are discovered, they often require further optimization to improve their therapeutic properties. Linear peptides are often susceptible to degradation by proteases and may have poor bioavailability. nih.govnih.gov Peptide engineering strategies aim to address these limitations by introducing chemical modifications that enhance stability, binding affinity, and cell permeability.

Chemical Modifications for Improved Stability and Binding